molecular formula C15H11ClN2O B12045652 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol

Cat. No.: B12045652
M. Wt: 270.71 g/mol
InChI Key: BKDVYXSFGGCNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with acetophenone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction typically requires heating and the use of a catalyst such as ferric chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve solvent-free methods to reduce environmental impact. For example, ball milling techniques can be employed to facilitate the reaction between 4-chlorophenylhydrazine and acetophenone without the need for solvents .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl and chlorophenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both phenyl and chlorophenyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-phenylpyrazol-4-ol

InChI

InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-10-14(19)15(17-18)11-4-2-1-3-5-11/h1-10,19H

InChI Key

BKDVYXSFGGCNIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.